molecular formula C24H30N4O2 B2519360 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide CAS No. 1251674-32-4

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

カタログ番号 B2519360
CAS番号: 1251674-32-4
分子量: 406.53
InChIキー: QOZKONZUMSPURN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, also known as CYM-51010, is a chemical compound that has been studied for its potential therapeutic applications. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a role in the regulation of synaptic plasticity and neurotransmitter release.

作用機序

As mentioned earlier, N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a selective antagonist of the mGluR5 receptor. This receptor is primarily found in the central nervous system and plays a role in the regulation of synaptic plasticity and neurotransmitter release. By blocking the activity of mGluR5, N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects:
Studies have shown that N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide can modulate the activity of several neurotransmitter systems, including the glutamatergic and dopaminergic systems. By reducing the release of glutamate and dopamine, N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide can have anxiolytic and antidepressant effects, as well as reducing the reinforcing effects of drugs of abuse. Additionally, N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive impairments.

実験室実験の利点と制限

One advantage of using N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide in lab experiments is its specificity for the mGluR5 receptor. This allows researchers to selectively target this receptor and study its effects on various physiological and behavioral processes. However, one limitation of using N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is its relatively low solubility, which can make it difficult to administer in certain experimental paradigms.

将来の方向性

There are several potential future directions for research on N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide. One area of interest is the development of more potent and selective mGluR5 antagonists, which could have improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to elucidate the precise mechanisms by which N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide modulates neurotransmitter release and synaptic plasticity. Finally, the potential use of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide in combination with other pharmacological agents, such as antidepressants or antipsychotics, should be explored.

合成法

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide involves several steps, starting with the reaction of 2-cyclohexen-1-ol with ethylene oxide to form 2-(2-hydroxyethyl)cyclohexan-1-ol. The resulting compound is then reacted with 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzoyl chloride to yield N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide. The overall yield of this synthesis is approximately 20%.

科学的研究の応用

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. The compound has been shown to have anxiolytic and antidepressant effects in animal models, as well as reducing the reinforcing effects of drugs of abuse. Additionally, N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide has been investigated for its potential to improve cognitive function in individuals with Alzheimer's disease and other cognitive impairments.

特性

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2/c29-23(26-14-13-19-7-3-1-4-8-19)20-9-11-21(12-10-20)30-24-22(25-15-16-27-24)28-17-5-2-6-18-28/h7,9-12,15-16H,1-6,8,13-14,17-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZKONZUMSPURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。